molecular formula C15H19NO2 B1480939 Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate CAS No. 2098137-34-7

Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate

Cat. No.: B1480939
CAS No.: 2098137-34-7
M. Wt: 245.32 g/mol
InChI Key: RRJBIWLHSMLLKD-UHFFFAOYSA-N
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Description

“Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate” is a complex organic compound . It belongs to the class of organic compounds known as penicillins . The IUPAC name of this compound is "methyl (1R,5R)-3-benzyl-3-azabicyclo [3.2.0]heptane-1-carboxylate" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C15H19NO2/c1-18-14(17)15-8-7-13(15)10-16(11-15)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-,15-/m0/s1" . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry.

Scientific Research Applications

Synthesis of Bicyclic β-Lactams

Research by Mollet, D’hooghe, and Kimpe (2012) in "Tetrahedron" demonstrated the use of cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones, closely related to Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate, in synthesizing cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones. This process is significant in drug design due to its high yield and purity, providing an alternative to known methods of producing certain bicyclic β-lactams (Mollet et al., 2012).

Transformation into Methyl cis-3-Aminotetrahydrofuran-2-carboxylates

Leemans et al. (2010) in the "European Journal of Organic Chemistry" explored the transformation of similar compounds into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This research highlights the potential of these compounds in creating biologically active structures, contributing to the field of medicinal chemistry (Leemans et al., 2010).

Building Blocks in Drug Discovery

Denisenko et al. (2017) in "The Journal of Organic Chemistry" developed a method for synthesizing substituted 3-azabicyclo[3.2.0]heptanes, which are closely related to the compound . This method is significant for drug discovery, offering a rapid approach to create advanced building blocks using common chemicals (Denisenko et al., 2017).

Aza-Diels-Alder Reactions in Aqueous Solution

Waldmann and Braun (1991) investigated the Aza-Diels-Alder reactions of chiral iminium ions with cyclopentadiene, leading to derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates. This study in "European Journal of Organic Chemistry" is significant for the synthesis of chiral bicyclic structures, enhancing our understanding of asymmetric synthesis in aqueous environments (Waldmann & Braun, 1991).

Asymmetric Synthesis of Bicyclic Amino Acid Derivatives

Avenoza et al. (2002) in "Tetrahedron-Asymmetry" described the synthesis of enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, which are analogous to the target compound. This research contributes to the development of new methods for creating restricted analogues of biologically significant molecules (Avenoza et al., 2002).

Properties

IUPAC Name

methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-18-14(17)15-8-7-13(15)10-16(11-15)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJBIWLHSMLLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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